Tetraconazole synthesis pathway from 2,4-dichlorophenylacetic acid
Tetraconazole synthesis pathway from 2,4-dichlorophenylacetic acid
A Comprehensive Technical Guide to the Synthesis of Tetraconazole (B1682234)
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraconazole is a broad-spectrum triazole fungicide renowned for its systemic activity against a wide range of fungal pathogens in agricultural applications. Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of fungal cell membranes. This technical guide provides a detailed, step-by-step pathway for the synthesis of Tetraconazole. While the specified starting material was 2,4-dichlorophenylacetic acid, a more extensively documented and industrially relevant pathway commences with 2',4'-dichloroacetophenone (B156173). This guide will focus on this well-established route, providing detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Overall Synthesis Pathway
The synthesis of Tetraconazole is a multi-step process involving the sequential formation of key intermediates. The pathway begins with the bromination of 2',4'-dichloroacetophenone, followed by nucleophilic substitution with 1,2,4-triazole (B32235). The resulting ketone is then converted to an epoxide, which undergoes reductive ring-opening to yield a key alcohol intermediate. The final step is the etherification of this alcohol with tetrafluoroethylene (B6358150) to produce Tetraconazole.
Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone
The synthesis initiates with the alpha-bromination of 2',4'-dichloroacetophenone. This reaction typically proceeds by treating the ketone with elemental bromine in a suitable solvent, such as acetic acid, to yield the corresponding α-bromo ketone.
Experimental Protocol:
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Dissolve 2',4'-dichloroacetophenone in glacial acetic acid in a reaction flask equipped with a dropping funnel and a stirrer.
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Cool the mixture in an ice bath.
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Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the precipitate, wash thoroughly with water to remove acetic acid, and then dry under vacuum.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(2,4-dichlorophenyl)ethanone.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 2',4'-Dichloroacetophenone | 189.04 | 1.0 | 189.04 g | - |
| Bromine (Br₂) | 159.81 | 1.05 | 167.8 g | - |
| Acetic Acid | - | - | 500 mL | - |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | 267.94 | - | - | ~90-95 |
Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This step involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(2,4-dichlorophenyl)ethanone with 1,2,4-triazole. The reaction is typically carried out in the presence of a base to neutralize the HBr formed.[1]
Experimental Protocol: [1]
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Suspend 1,2,4-triazole and sodium bicarbonate in acetonitrile (B52724) in a round-bottom flask.
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Add a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone in acetonitrile to the suspension.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture and filter to remove inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane (B109758) and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
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Purify the product by column chromatography or recrystallization.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | 267.94 | 1.0 | 267.94 g | - |
| 1,2,4-Triazole | 69.07 | 1.1 | 75.98 g | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.2 | 100.8 g | - |
| Acetonitrile | - | - | 1 L | - |
| 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 256.09 | - | - | ~85-90 |
Step 3: Synthesis of 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
The ketone intermediate is converted into an epoxide using the Corey-Chaykovsky reaction. This involves the use of a sulfur ylide, typically generated in situ from trimethylsulfonium (B1222738) iodide and a strong base like sodium hydride.
Experimental Protocol:
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Add sodium hydride (60% dispersion in mineral oil) to a flask containing anhydrous DMSO and/or THF under a nitrogen atmosphere.
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Slowly add trimethylsulfonium iodide in portions to the stirred suspension.
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Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the ylide.
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Cool the reaction mixture in an ice bath and add a solution of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF dropwise.
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After the addition, allow the reaction to stir at room temperature overnight.
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Quench the reaction by carefully adding water.
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Extract the product with ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to obtain the crude oxirane.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 256.09 | 1.0 | 256.09 g | - |
| Trimethylsulfonium iodide | 204.09 | 1.2 | 244.91 g | - |
| Sodium Hydride (60%) | 40.00 (as 100%) | 1.2 | 48.0 g | - |
| DMSO/THF | - | - | 1.5 L | - |
| 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane | 270.11 | - | - | ~75-85 |
Step 4: Synthesis of 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol
The penultimate step is the reductive ring-opening of the epoxide to form the key alcohol intermediate. This is typically achieved using a reducing agent such as sodium borohydride (B1222165), which selectively attacks the less sterically hindered carbon of the epoxide ring.
Experimental Protocol:
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Dissolve the crude oxirane from the previous step in ethanol.
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Add sodium borohydride to the solution in small portions while stirring.
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After the addition is complete, heat the mixture to reflux for 2-3 hours.
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Cool the reaction mixture to room temperature and carefully add water to decompose the excess sodium borohydride.
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Evaporate the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to give the desired alcohol.
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Purify by column chromatography if necessary.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane | 270.11 | 1.0 | 270.11 g | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 56.75 g | - |
| Ethanol | - | - | 1 L | - |
| 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol | 272.13 | - | - | ~90-98 |
Step 5: Synthesis of Tetraconazole
The final step is the etherification of the alcohol intermediate with tetrafluoroethylene. This reaction is typically performed in a polar aprotic solvent like DMF with a strong base to deprotonate the alcohol.[2]
Experimental Protocol: [2]
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To a solution of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in anhydrous dimethylformamide (DMF), add sodium hydride under a nitrogen atmosphere.
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Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
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Cool the reaction vessel and introduce tetrafluoroethylene gas under pressure.
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Maintain the reaction at a controlled temperature and pressure until the starting material is consumed (monitored by GC or LC-MS).
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Carefully vent the excess tetrafluoroethylene and quench the reaction with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude Tetraconazole.
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The final product can be purified by distillation under reduced pressure or chromatography.
Quantitative Data:
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume | Yield (%) |
| 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol | 272.13 | 1.0 | 272.13 g | - |
| Sodium Hydride (NaH) | 24.00 | 1.1 | 26.4 g | - |
| Tetrafluoroethylene | 100.02 | Excess | - | - |
| Dimethylformamide (DMF) | - | - | 1 L | - |
| Tetraconazole | 372.16 | - | - | >95 |
This technical guide outlines a robust and high-yielding synthetic pathway to the fungicide Tetraconazole, starting from 2',4'-dichloroacetophenone. Each step has been detailed with experimental protocols and quantitative data to aid researchers and professionals in the field. The described route employs common organic transformations and reagents, making it a practical approach for the laboratory-scale or industrial production of this important agrochemical.
